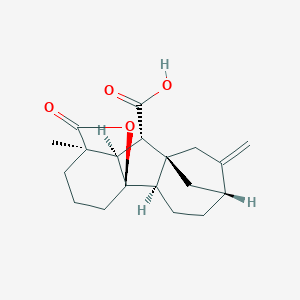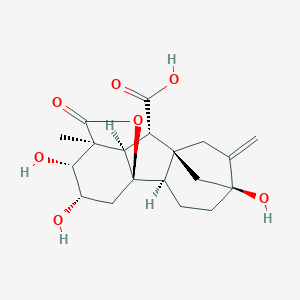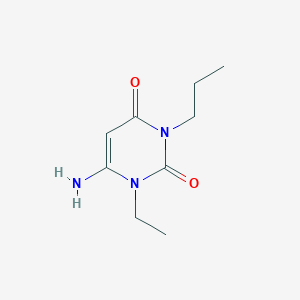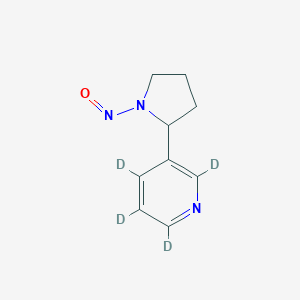![molecular formula C13H20N2O2 B042683 [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate CAS No. 1070660-34-2](/img/structure/B42683.png)
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate: is a chemical compound known for its significant applications in various fields, including pharmaceuticals and organic chemistry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to an ethylphenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate typically involves the reaction of 3-[(1S)-1-(dimethylamino)ethyl]phenol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Reaction of 3-[(1S)-1-(dimethylamino)ethyl]phenol with ethyl isocyanate: This step forms the carbamate linkage.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions:
Oxidation: [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the ethylcarbamate group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced amine derivatives.
科学的研究の応用
Chemistry: In organic chemistry, [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: This compound has applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a useful tool in biochemical assays and drug discovery.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry: The compound is also used in various industrial applications, including the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing the receptor’s signaling pathways.
類似化合物との比較
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate: This compound is similar in structure but has a methyl group instead of an ethyl group in the carbamate moiety.
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-propylcarbamate: This compound has a propyl group in the carbamate moiety, offering different chemical properties and reactivity.
Uniqueness: The uniqueness of [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance allows it to interact effectively with both hydrophobic and hydrophilic environments, making it versatile for various applications.
特性
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-14-13(16)17-12-8-6-7-11(9-12)10(2)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMYZKQTEJHAKE-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC(=C1)C(C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

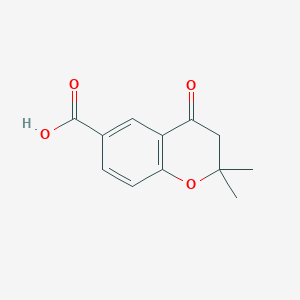

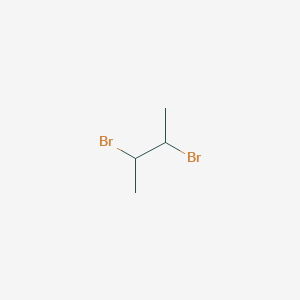
![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)



